COPPER(II) ACETATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper(II) Acetate, also known as cupric acetate, is a chemical compound that is often used in various industrial and experimental applications . It is identified by its bright blue or green crystalline appearance . This compound is used in the synthesis of other copper-containing compounds .

Synthesis Analysis

This compound is prepared industrially by heating copper(II) hydroxide or basic copper(II) carbonate with acetic acid . Another simple method involves reacting metallic copper with acetic acid in the presence of air. The copper metal reacts with the acetic acid to form copper(I) acetate initially, which is then oxidized by oxygen in the air to form this compound .Molecular Structure Analysis

The molecular formula of this compound is C4H6CuO4 . It exhibits a characteristic deep blue or green color due to the d-d transition of Cu2+ ions .Chemical Reactions Analysis

This compound is frequently used as a catalyst for bond-forming reactions in organic synthesis . It shows a large degree of aggregation in typical organic solvents . When heated, it decomposes to form copper(II) oxide, releasing acetic acid and water .Physical And Chemical Properties Analysis

This compound exhibits unique chemical properties. At room temperature, it exists as a monohydrate, which can be converted to an anhydrous form through heating . It is soluble in water and slightly soluble in methanol, diethylether, and acetone .Mecanismo De Acción

Safety and Hazards

Copper(II) Acetate can cause severe skin burns and eye damage. It is very toxic to aquatic life with long-lasting effects . It can cause irritation if it comes into contact with skin or eyes and can be harmful if swallowed or inhaled . Therefore, it is essential to handle this chemical with care and follow standard safety protocols .

Direcciones Futuras

Propiedades

Número CAS |

19955-76-1 |

|---|---|

Fórmula molecular |

C4H6CuO4 |

Peso molecular |

181.63 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

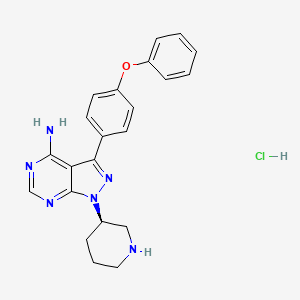

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)